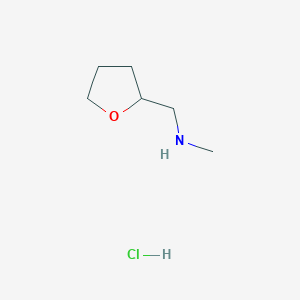

(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

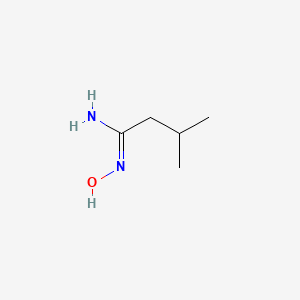

(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester, commonly known as Boc-L-Proline methyl ester, is a chemical compound used in scientific research. It belongs to the family of proline derivatives and is widely used in the synthesis of peptides and proteins.

Wissenschaftliche Forschungsanwendungen

Chemical Modification and Polymer Synthesis

Chemical modification of biopolymers, like xylan, with specific functional groups can lead to the development of new materials with unique properties. The derivatization of xylan with esters and ethers, including molecules similar in reactivity to "(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester," has been explored for applications in drug delivery systems due to their ability to form nanoparticles and encapsulate active agents. These chemical modifications aim to enhance the material's solubility, biocompatibility, and functional performance in biomedical applications (Petzold-Welcke et al., 2014).

Biotechnological Applications

Lactic acid production from biomass is a key area in green chemistry, where derivatives of lactic acid, including esters similar to "(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester," are investigated for their potential as bio-based chemicals. These compounds serve as intermediates for producing value-added chemicals, demonstrating the role of bio-derived esters in sustainable chemical manufacturing (Gao et al., 2011).

Environmental Science and Technology

In environmental science, studies on synthetic phenolic antioxidants, including derivatives similar to "(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester," highlight their widespread use and potential environmental impact. Research focuses on understanding their fate, bioaccumulation, and potential toxicological effects on ecosystems and human health. Such studies are crucial for developing safer alternatives and mitigation strategies for environmental pollutants (Liu & Mabury, 2020).

Analytical and Material Chemistry

In analytical chemistry, the study of the mechanisms of pyrolysis of polysaccharides includes investigating the reactivity and breakdown of complex molecules, where esters similar to "(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester" might be used as model compounds or intermediates. This research provides insights into thermal decomposition processes relevant to biofuel production and material recycling (Ponder & Richards, 1994).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester involves the protection of pyrrolidine-2-acetic acid followed by esterification with methanol. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the amine group in pyrrolidine-2-acetic acid. The Boc group is then removed to obtain the final product.", "Starting Materials": [ "Pyrrolidine-2-acetic acid", "tert-Butyl chloroformate", "Methanol", "Triethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of pyrrolidine-2-acetic acid with Boc group using tert-butyl chloroformate and triethylamine in dichloromethane solvent.", "Step 2: Esterification of Boc-protected pyrrolidine-2-acetic acid with methanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane solvent.", "Step 3: Removal of Boc group using hydrochloric acid in dichloromethane solvent.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction with dichloromethane.", "Step 5: Drying of the organic layer with sodium sulfate and evaporation of the solvent to obtain the crude product.", "Step 6: Purification of the crude product by column chromatography using silica gel as the stationary phase and a mixture of dichloromethane and methanol as the mobile phase.", "Step 7: Recrystallization of the purified product from a mixture of dichloromethane and methanol to obtain the final product." ] } | |

CAS-Nummer |

88790-37-8 |

Molekularformel |

C12H21NO4 |

Molekulargewicht |

243.303 |

IUPAC-Name |

tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |

InChI-Schlüssel |

LZYBAKVGAMQFLJ-VIFPVBQESA-N |

SMILES |

CC(C)(C)OC(=O)N1CCCC1CC(=O)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2928282.png)

methanone](/img/structure/B2928283.png)

![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928284.png)

![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2928287.png)

![N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2928292.png)

![5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B2928294.png)

![N-(3-(dimethylamino)propyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2928300.png)